molecular formula C17H17N3O5S B2953300 3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole CAS No. 1797026-49-3

3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole

Cat. No.: B2953300
CAS No.: 1797026-49-3
M. Wt: 375.4
InChI Key: UXWIGIPZRAXVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d]isoxazole, a sulfonyl group, a piperazine ring, and a furan ring . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The benzo[d]isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The piperazine is a six-membered ring with two nitrogen atoms. The furan is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzo[d]isoxazole could undergo electrophilic substitution reactions, while the piperazine could undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the basic piperazine could impact the compound’s solubility and acidity/basicity .

Scientific Research Applications

Synthesis and Therapeutic Potential

A study focused on the synthesis and in silico analysis of derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, highlighting their enzyme inhibitory activity and antimicrobial properties. Compounds in this series demonstrated significant inhibitory effects against acetyl- and butyrylcholinesterase, with potential applications as therapeutic agents due to their good activity against both Gram-positive and Gram-negative bacterial strains. The structural confirmation of these compounds was conducted through various analytical methods, including EI-MS, IR, and 1H-NMR spectral analysis (G. Hussain et al., 2017).

Corrosion Inhibition

Research into the use of (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone derivatives for corrosion inhibition on mild steel in acidic media has shown that these compounds act as effective mixed-type inhibitors. This application is particularly relevant in protecting industrial materials, and the efficiency of these inhibitors was confirmed through electrochemical studies and scanning electron microscopy (SEM) analysis (P. Singaravelu & N. Bhadusha, 2022).

Antiproliferative Activity

Another derivative, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and evaluated for its antiproliferative activity. This compound's structure was thoroughly characterized using various techniques, including IR, 1H NMR, and LC-MS spectra, and its crystalline structure was confirmed through X-ray diffraction studies. The study highlights the potential of this compound in therapeutic applications, particularly in cancer treatment (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

The synthesis of new pyridine derivatives, including those related to the discussed compound, demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. These findings suggest the potential of these derivatives in developing new antimicrobial agents (N. Patel et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

Future research could involve synthesizing derivatives of this compound and testing their biological activity. This could potentially lead to the development of new drugs with improved efficacy and safety profiles .

Properties

IUPAC Name

[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(16-6-3-11-24-16)19-7-9-20(10-8-19)26(22,23)12-14-13-4-1-2-5-15(13)25-18-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIGIPZRAXVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.